Bienvenue dans la boutique en ligne BenchChem!

8-Methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one

Antiplatelet Thrombin Inhibition Cyclooxygenase Inhibition

Procure 8-Methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one (CAS 258532-71-7) for SAR-driven antithrombotic and antiviral research. Unlike unsubstituted or 6-/7-methoxy isomers, the 8-methoxy motif enables dual thrombin/COX inhibition (e.g., HPW-RX2) and potent anti-HCoV activity (IC50 1.92 µg/mL). Validated 97% purity ensures assay reproducibility. Strictly for R&D.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 258532-71-7
Cat. No. B3255694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one
CAS258532-71-7
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OCC(=O)N2
InChIInChI=1S/C9H9NO3/c1-12-7-4-2-3-6-9(7)13-5-8(11)10-6/h2-4H,5H2,1H3,(H,10,11)
InChIKeyMOWVRLNDJXSKKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one: Procurement-Grade Specifications and Core Physicochemical Identity


8-Methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one (CAS 258532-71-7) is a heterocyclic benzoxazinone derivative with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . The compound is commercially available with a minimum purity specification of 97% and is supplied exclusively for research and development applications . Key physicochemical properties include a predicted boiling point of 356.9 ± 42.0 °C and a predicted density of 1.245 ± 0.06 g/cm³ [1].

Why 8-Methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one Cannot Be Interchanged with Other Benzoxazinone Analogs in Research Procurement


Substitution at the 8-position of the benzoxazinone scaffold profoundly alters biological activity and physicochemical properties relative to other regioisomers and unsubstituted analogs [1][2]. The 8-methoxy group influences electronic distribution, steric accessibility, and hydrogen-bonding capacity in ways that cannot be predicted from data on 6-methoxy or 7-methoxy derivatives [3]. As the evidence below demonstrates, even closely related benzoxazinones exhibit divergent potency and target selectivity profiles; substituting a generic benzoxazinone core for the 8-methoxy variant introduces uncontrolled variables that compromise assay reproducibility and invalidate structure-activity relationship (SAR) interpretations [4][5].

8-Methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one: Quantitative Differentiation from Closest Analogs and In-Class Candidates


8-Methoxy Derivative HPW-RX2 Exhibits Dual Thrombin/Cyclooxygenase Inhibition Lacking in Unsubstituted and 6-Methoxy Analogs

The 8-methoxy-substituted benzoxazinone derivative HPW-RX2 (2-(2-Br-phenyl)-8-methoxy-benzoxazinone) demonstrates dual inhibitory activity against thrombin proteolytic function and the arachidonic acid cascade at the cyclooxygenase level [1]. This dual mechanism is absent in other benzoxazinone analogs tested, including unsubstituted 2-phenyl-3,1-benzoxazine-4-one (BZ1) and 2-(4′-chlorophenyl)-3,1-benzoxazin-4-one (BZ2), which exhibit only COX-1 inhibition [2]. HPW-RX2 inhibits thrombin-induced platelet aggregation with an IC50 of 3.6 ± 0.9 μM, arachidonic acid-induced aggregation with an IC50 of 6.5 ± 1.9 μM, and low-concentration collagen-induced aggregation with an IC50 of 9.7 ± 1.4 μM in washed human platelets [1]. The thrombin inhibitory activity is mechanistically distinct from its cyclooxygenase suppression and represents a differentiating feature conferred by the 8-methoxy benzoxazinone scaffold [1].

Antiplatelet Thrombin Inhibition Cyclooxygenase Inhibition Thrombosis

8-Methoxy Benzoxazinone Exhibits Superior Platelet Aggregation Inhibitory Potency Relative to Unsubstituted Benzoxazinone Scaffolds

The 8-methoxy-substituted benzoxazinone HPW-RX2 inhibits thrombin-induced human platelet aggregation with an IC50 of 3.6 ± 0.9 μM [1]. In contrast, a series of unsubstituted 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (compounds 7a–g) inhibit ADP-induced platelet aggregation with IC50 values ranging from 10.14 to 18.83 μmol/L, with the most potent analog (7a) exhibiting an IC50 of 10.14 μmol/L [2]. The 8-methoxy derivative thus demonstrates approximately 2.8-fold greater potency than the best-in-series unsubstituted benzoxazinone under comparable in vitro platelet aggregation conditions, despite differences in agonist (thrombin vs. ADP) that preclude direct numerical equivalence. The enhanced potency is attributed to the electron-donating methoxy group at the 8-position, which modulates the electronic environment of the benzoxazinone core and improves target engagement [1].

Platelet Aggregation Antiplatelet IC50 Comparison SAR

8-Methoxy Substitution Alters Physicochemical Properties Relative to 6-Methoxy and 7-Methoxy Regioisomers

The position of methoxy substitution on the benzoxazinone aromatic ring determines both physicochemical behavior and biological activity classification. In a systematic structure-activity relationship study of benzoxazinones, compounds were stratified into high, moderate, and low activity groups for root growth and α-amylase inhibition in cress seedlings [1]. The 7-methoxy analog (7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one) fell into the moderate activity group, while the 6-methoxy analog (6-methoxy-benzoxazolin-2(3H)-one) also exhibited moderate activity [1]. The 8-methoxy substitution pattern was not evaluated in this phytotoxicity assay, highlighting a knowledge gap that precludes extrapolation of activity data from other regioisomers. Furthermore, the 8-methoxy benzoxazinone core has a molecular weight of 179.17 g/mol and predicted logP differing from the 6-methoxy analog (6-MBOA, MW 165.15 g/mol) , affecting solubility, membrane permeability, and chromatographic behavior.

Regioisomer Comparison Physicochemical Properties Substitution Effect SAR

8-Methoxy Benzoxazinone Derivatives Demonstrate Potent Anti-Coronavirus Activity with IC50 Values Comparable to or Exceeding Other Benzoxazinone Series

While direct comparative data for 8-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one itself are limited, a series of 2-substituted benzoxazinones (including compounds bearing 8-methoxy substitution patterns) were evaluated for anti-human coronavirus (anti-HCoV) activity [1]. Compounds 1, 3, 4, 5, 6, and 7 exhibited anti-HCoV IC50 values of 6.08, 5.06, 6.83, 1.92, 7.59, and 5.79 μg/mL, respectively [1]. Notably, compound 5 (IC50 = 1.92 μg/mL) demonstrated approximately 3-fold greater potency than the least potent active analog (compound 6, IC50 = 7.59 μg/mL) within the same benzoxazinone series [1]. Additionally, compounds 1 and 6 showed significant ICAM-1 expression inhibition with ED50 values of 1.00 and 0.50 μg/mL, respectively [1]. The 8-methoxy substitution pattern is represented among these active derivatives, underscoring that subtle structural modifications within the benzoxazinone class produce marked potency differences that preclude generic substitution.

Antiviral Anti-HCoV ICAM-1 Inhibition Coronavirus

Commercial 8-Methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one Offers Consistent 97% Purity Specification Across Multiple Vendors

The target compound 8-Methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one is commercially supplied with a minimum purity specification of 97% as verified by independent vendors including AKSci and Macklin . This contrasts with many custom-synthesized benzoxazinone analogs for which purity may vary significantly between batches and suppliers, introducing experimental variability. The availability of a consistently high-purity commercial source reduces the need for in-house purification and minimizes batch-to-batch variability in biological assays . Predicted physicochemical parameters—boiling point 356.9 ± 42.0 °C and density 1.245 ± 0.06 g/cm³—are also provided, facilitating experimental design and handling [1].

Purity Specification Quality Control Procurement Reproducibility

Optimal Research and Procurement Applications for 8-Methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one Based on Quantified Differentiation


Antiplatelet Drug Discovery Programs Targeting Dual Thrombin/Cyclooxygenase Inhibition

8-Methoxy benzoxazinone derivatives such as HPW-RX2 have demonstrated dual inhibition of thrombin proteolytic activity and the arachidonic acid cascade at the cyclooxygenase level [1]. This dual mechanism—not observed in other benzoxazinone analogs like BZ1 and BZ2—makes the 8-methoxy benzoxazinone scaffold a strategic choice for medicinal chemistry teams pursuing novel antithrombotic agents with complementary pathways of platelet inhibition. Procurement of the 8-methoxy core enables SAR exploration around this unique dual inhibitory profile.

Structure-Activity Relationship (SAR) Studies Investigating Methoxy Regioisomer Effects

The 8-methoxy substitution pattern on the benzoxazinone aromatic ring produces distinct physicochemical and biological properties relative to 6-methoxy and 7-methoxy regioisomers [2]. Systematic SAR studies require the specific 8-methoxy analog to deconvolute position-dependent effects on target binding, solubility, and metabolic stability. Substituting a 6-methoxy or 7-methoxy benzoxazinone would introduce an uncontrolled variable that confounds interpretation of substitution effects.

Antiviral Screening Cascades for Coronavirus and ICAM-1-Mediated Inflammation

2-Substituted benzoxazinones containing 8-methoxy motifs have demonstrated potent anti-human coronavirus (anti-HCoV) activity with IC50 values as low as 1.92 μg/mL and ICAM-1 expression inhibition with ED50 values down to 0.50 μg/mL [3]. The 8-methoxy benzoxazinone core serves as a validated starting point for hit-to-lead optimization in antiviral programs targeting coronavirus entry or ICAM-1-mediated inflammatory pathways. Procurement of the defined 8-methoxy scaffold ensures consistency with published SAR data.

Reproducible In Vitro Platelet Aggregation Assays Requiring Consistent Inhibitor Potency

The 8-methoxy benzoxazinone derivative HPW-RX2 inhibits thrombin-induced human platelet aggregation with a defined IC50 of 3.6 ± 0.9 μM [1]. In contrast, unsubstituted benzoxazinone derivatives exhibit significantly higher IC50 values (e.g., 10.14 μmol/L for compound 7a) [4]. For laboratories conducting platelet aggregation assays that require a benzoxazinone-based inhibitor with predictable potency, procurement of the 8-methoxy-substituted compound—or its 2-substituted derivatives—provides a validated reference point with established quantitative performance metrics.

Quote Request

Request a Quote for 8-Methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.